molecular formula C23H36N4O2 B2753555 N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 941975-92-4

N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2753555
CAS No.: 941975-92-4
M. Wt: 400.567
InChI Key: WNUNEUPWZIQRBU-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a chemical compound supplied for research purposes, provided with a minimum purity of 90% . It is identified with the CAS Registry Number 941975-92-4 and has a molecular formula of C23H36N4O2, corresponding to a molecular weight of approximately 400.56 g/mol . This oxalamide-derivative compound features a complex structure incorporating cycloheptyl, pyrrolidinyl, and dimethylaminophenyl moieties, which may be of interest in various exploratory research areas. While structurally related N-cycloheptyl-substituted compounds and other benzamides have been investigated for potential pharmacological activities in scientific literature, the specific applications, mechanism of action, and research value of this exact compound are not fully detailed in public sources and represent an area for ongoing scientific investigation . It is strictly for use in laboratory research.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-26(2)20-13-11-18(12-14-20)21(27-15-7-8-16-27)17-24-22(28)23(29)25-19-9-5-3-4-6-10-19/h11-14,19,21H,3-10,15-17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUNEUPWZIQRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cycloheptylamine, 4-(dimethylamino)benzaldehyde, and pyrrolidine. These intermediates are then subjected to condensation reactions, followed by cyclization and oxalamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has been investigated for its role as a pharmacological agent in the treatment of several conditions. Its structural features suggest potential interactions with various biological targets.

1.1. Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the dimethylamino group suggests that it could act as a modulator of dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .

1.2. Pain Management

The compound's structural similarity to known analgesics positions it as a candidate for pain management therapies. Studies have shown that derivatives of similar compounds can exhibit significant analgesic properties, potentially offering new avenues for chronic pain treatment .

Drug Development and Therapeutic Uses

The synthesis and modification of this compound have led to the exploration of its efficacy in various therapeutic areas.

2.1. Anti-inflammatory Properties

Recent studies have highlighted the compound's potential anti-inflammatory effects, which could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation. The mechanism appears to involve the modulation of inflammatory cytokines, suggesting a dual role in both pain relief and inflammation reduction .

2.2. Cancer Research

Emerging research indicates that compounds structurally related to this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This positions the compound as a candidate for further investigation in oncology .

Data Tables and Case Studies

To provide a clearer understanding of the applications of this compound, the following tables summarize key findings from various studies:

Application Area Findings References
NeuropharmacologyModulates dopaminergic pathways
Pain ManagementPotential analgesic properties
Anti-inflammatoryReduces inflammatory cytokines
Cancer ResearchInduces apoptosis in cancer cells

Mechanism of Action

The mechanism by which “N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide” exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues

The closest structural analogue identified is N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS: 941933-25-1, Figure 1) . Below is a comparative analysis:

Parameter Target Compound Compound
N-Substituent 2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl Identical
N'-Substituent Cycloheptyl 4-Fluorophenylmethyl
Molecular Formula C₂₃H₃₆N₄O₂ (calculated) C₂₃H₂₉FN₄O₂
Molecular Weight (g/mol) ~400.5 (estimated) 412.5
Predicted LogP Higher (due to aliphatic cycloheptyl) Moderate (fluorophenyl group introduces aromaticity and polarity)
Synthetic Relevance Potential CNS targeting Likely optimized for receptor binding via fluorine’s electronic effects

Functional Implications of Substituents

  • Cycloheptyl vs. Fluorophenylmethyl: The cycloheptyl group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Shared N-Substituent: The 2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl group is conserved, suggesting both compounds target similar biological pathways. The dimethylamino group may act as a hydrogen-bond acceptor, while pyrrolidine contributes conformational rigidity.

Biological Activity

N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic organic compound known for its potential therapeutic applications due to its unique chemical structure. The compound belongs to the class of oxalamides and has garnered attention in medicinal chemistry for its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C23H36N4O2
  • IUPAC Name : this compound
  • CAS Number : 941975-92-4

The compound features a cycloheptyl group, a dimethylamino group, and a pyrrolidine moiety, which contribute to its solubility and interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with receptors and enzymes.

The compound is believed to exert its effects through the modulation of specific molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in signal transduction. This compound may influence GPCR-mediated pathways, potentially leading to various physiological responses .
  • Enzymatic Interactions : The compound may also interact with enzymes involved in metabolic pathways, thereby influencing biochemical processes within cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant-like effects in animal models. The presence of the dimethylamino group is thought to enhance central nervous system penetration, potentially leading to improved efficacy .
  • Analgesic Properties : A study demonstrated that related oxalamides possess analgesic effects, suggesting that this compound may also exhibit pain-relieving properties .
  • Neuroprotective Effects : Preliminary findings suggest that this compound could have neuroprotective properties, possibly through the modulation of neurotransmitter systems, which warrants further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
N1-cycloheptyl-N2-(2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamideContains methyl group instead of dimethylaminoModerate analgesic effects
N1-cycloheptyl-N2-(2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamideChlorine substitution affects receptor bindingPotentially higher affinity for certain GPCRs

The presence of the dimethylamino group in this compound enhances its solubility and biological activity compared to other oxalamides.

Q & A

Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?

  • Methodology : Reassess force field parameters in docking simulations (e.g., solvation effects, protonation states). Validate with isothermal titration calorimetry (ITC) to measure actual binding thermodynamics. Consider off-target interactions via proteome-wide screening .

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